gw5074
Overview
Description
It is primarily recognized for its potent inhibitory effects on the c-Raf kinase, a key component in the mitogen-activated protein kinase (MAPK) signaling pathway . This compound has garnered significant attention due to its potential therapeutic applications in neurodegenerative diseases and viral infections .
Mechanism of Action
Target of Action
GW5074, also known as Raf1 Kinase Inhibitor I, is a potent and selective inhibitor of c-Raf . c-Raf is a protein kinase that plays a key role in the regulation of cell division and differentiation .
Mode of Action
This compound inhibits the activity of c-Raf, a serine/threonine kinase . This inhibition is achieved by binding to the kinase, thereby preventing it from phosphorylating and activating downstream proteins in the MAPK/ERK pathway . Interestingly, treatment with this compound allows for the accumulation of activating modifications on both c-Raf and B-Raf .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . By inhibiting c-Raf, this compound disrupts this pathway, which is critical for cell proliferation and survival .
Result of Action
The inhibition of c-Raf by this compound has several cellular effects. It has been shown to increase the expression of key AD-associated microglial molecules known to modulate phagocytosis: TYROBP, SIRPβ1, and TREM2 . This suggests that this compound could potentially be used as a therapeutic for Alzheimer’s disease by targeting microglia . Additionally, this compound has been found to have neuroprotective effects for cerebellar granule cells and cortical neurons .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. In a study, the combination of this compound and sorafenib significantly induced necrotic death in various cancer cells in vivo . .
Biochemical Analysis
Biochemical Properties
GW 5074 is a potent and selective inhibitor of c-Raf, a serine/threonine kinase, with an IC50 of 9 nM . It does not affect the activities of JNK1/2/3, MEK1, MKK6/7, CDK1/2, c-Src, p38 MAP, VEGFR2, or c-Fms .
Cellular Effects
GW 5074 has been shown to increase microglial phagocytic activities, which could be a potential therapeutic direction for Alzheimer’s disease . It has also been found to enhance the efficacy of existing cancer chemotherapies .
Molecular Mechanism
The molecular mechanism of GW 5074 involves the inhibition of c-Raf, a serine/threonine kinase . This inhibition allows for the accumulation of activation modifications on c-Raf and B-Raf when GW 5074 is applied to neuronal cultures .
Temporal Effects in Laboratory Settings
It has been shown to have neuroprotective effects for cerebellar granule cells and cortical neurons .
Dosage Effects in Animal Models
In animal models, GW 5074 has been shown to completely prevent 3-NP-induced widespread bilateral striatal damage at a dosage of 5 mg/kg .
Metabolic Pathways
Its primary target, c-Raf, plays a crucial role in the MAPK/ERK pathway, which is involved in cell division, differentiation, and secretion .
Subcellular Localization
Given its role as a c-Raf inhibitor, it is likely to be found in locations where c-Raf is present, such as the cytoplasm and the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GW 5074 involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with 5-iodoindolin-2-one. The reaction typically proceeds under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the condensation, resulting in the formation of GW 5074 .
Industrial Production Methods: Industrial production of GW 5074 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: GW 5074 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in GW 5074, potentially altering its biological activity.
Substitution: The halogen atoms in GW 5074 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized oxindole compounds .
Scientific Research Applications
GW 5074 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Sorafenib: Another c-Raf kinase inhibitor used in cancer therapy.
Vemurafenib: A selective inhibitor of the B-Raf kinase, used in the treatment of melanoma.
Dabrafenib: Another B-Raf inhibitor with applications in melanoma treatment.
Comparison: GW 5074 is unique in its high selectivity for c-Raf kinase over other kinases such as cyclin-dependent kinases (CDKs) and p38 MAP kinase. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent. Additionally, GW 5074 has shown neuroprotective effects, which are not commonly observed with other c-Raf inhibitors .
Properties
IUPAC Name |
(3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXYVLFTZRPNRV-KMKOMSMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1I)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421368 | |
Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10421368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220904-83-6, 1233748-60-1 | |
Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220904836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW-5074, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233748601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10421368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW-5074, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7W8RS1GG2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream effects of GW5074 treatment?
A1: The downstream effects of this compound vary depending on the cell type and context. In neuronal cells, it has been shown to:
- Inhibit the expression of activating transcription factor-3 (ATF-3), a protein implicated in apoptosis. []
- Activate the B-Raf/MEK/ERK pathway, leading to neuroprotection. []
- Increase microglial phagocytic activities, potentially beneficial in Alzheimer’s disease. []
- Potentiation of sorafenib cytotoxicity in colorectal cancer cells, impacting mitochondrial functions. []
- Inhibition of enterovirus replication, potentially by targeting viral protein 3A. []
- Inhibition of smooth muscle contraction by regulating calcium sensitization. []
Q2: Does this compound always inhibit the Raf/MEK/ERK pathway?
A2: Not necessarily. While this compound can inhibit c-Raf in vitro and has shown to impact the Raf/MEK/ERK pathway in some cell types [, , , ], its interaction with B-Raf in neuronal cultures leads to activation rather than inhibition of this pathway. []
Q3: Does this compound influence cell survival?
A3: Yes, this compound has demonstrated both pro-survival and pro-death effects depending on the cell type and context:
- Neuroprotective: Protects neurons against various insults like low potassium, MPP+, methylmercury, and oxidative stress. [] It also shows efficacy in an animal model of Huntington's disease. []
- Anti-cancer: Exhibits synergistic cytotoxicity with sorafenib in colorectal cancer cells. []
- Pro-apoptotic: Induces apoptosis in CLL cell lines and primary cells. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H8Br2INO2, and its molecular weight is 508.94 g/mol.
A4: The provided research articles primarily focus on the biological activities and signaling pathways related to this compound. Detailed information on its material compatibility, catalytic properties, or computational modeling is not included in these studies.
Q5: How do structural modifications of this compound affect its activity?
A5: Studies exploring structural analogs of this compound have revealed valuable insights into its SAR:
- 3′-Substituted indolin-2-one core: This structural motif appears crucial for neuroprotection, as evidenced by the activity of various analogs. []
- Substituent variations: Modifications at the 3-position of the indolinone ring significantly influence potency and toxicity. For instance, some analogs exhibited enhanced neuroprotection and reduced toxicity compared to this compound. []
A5: The provided research articles primarily focus on the biological activities and signaling pathways related to this compound. Specific details regarding its stability, formulation, SHE regulations, analytical methodologies, or quality control are not extensively discussed in these studies.
Q6: What is known about the absorption and bioavailability of this compound?
A6: this compound exhibits poor absorption, and increasing the dosage does not proportionally increase its bioavailability. [] Efforts are underway to improve its solubility and bioavailability, including the development of new salt forms. []
Q7: What in vitro models have been used to study this compound?
A7: Various in vitro models have been employed, including:
- Primary neuronal cultures: Cerebellar granule neurons, cortical neurons []
- Immortalized cell lines: PC12 cells [], HEK293T cells [], HL-60 cells [], A549 cells [, ], RAW 264.7 macrophages []
- Human monocyte-derived microglia-like (MDMi) cells []
Q8: What in vivo models have been used to study this compound?
A8: In vivo studies have been conducted in:
- Rodent models of neurodegeneration: Huntington's disease model [], Parkinson's disease model []
- Mouse model of hyperlipidemia []
- Galleria mellonella infection model []
Q9: Have there been any clinical trials with this compound?
A9: Yes, a phase I clinical trial has been conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with sorafenib for patients with advanced refractory solid tumors. []
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